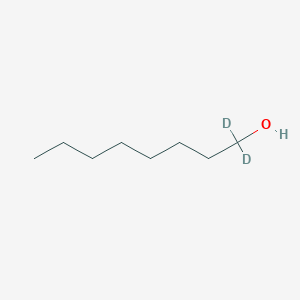
1-Octanol-1,1-D2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: 1-Octanol-d2 can be synthesized through the deuteration of 1-octanol. This process typically involves the exchange of hydrogen atoms with deuterium using deuterium oxide (D2O) in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange .
Industrial Production Methods: Industrial production of 1-octanol-d2 follows similar principles but on a larger scale. The process involves the use of deuterium gas or deuterium oxide in reactors designed to handle high pressures and temperatures. The purity of the final product is ensured through distillation and other purification techniques .
化学反应分析
Types of Reactions: 1-Octanol-d2 undergoes various chemical reactions, including:
Oxidation: 1-Octanol-d2 can be oxidized to form 1-octanal-d2 and further to 1-octanoic acid-d2.
Reduction: It can be reduced to form octane-d2.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products:
Oxidation: 1-Octanal-d2, 1-octanoic acid-d2.
Reduction: Octane-d2.
Substitution: 1-bromooctane-d2, 1-chlorooctane-d2.
科学研究应用
1-Octanol-d2 has a wide range of applications in scientific research:
Chemistry: Used as a solvent and a reagent in organic synthesis. It is also employed in the study of reaction mechanisms and kinetics.
Biology: Acts as a tracer in metabolic studies to understand the pathways and rates of biochemical reactions.
Medicine: Utilized in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Used in the production of deuterated compounds for various industrial applications, including the manufacture of specialty chemicals
作用机制
The mechanism by which 1-octanol-d2 exerts its effects is primarily through its interaction with biological membranes and proteins. It can modulate the activity of ion channels and receptors, influencing cellular signaling pathways. For example, 1-octanol-d2 has been shown to inhibit T-type calcium channels, affecting neurotransmitter release and neuronal excitability .
相似化合物的比较
1-Octanol: The non-deuterated form, commonly used in similar applications but lacks the unique properties of deuterium.
2-Octanol: An isomer with different physical and chemical properties.
3-Octanol: Another isomer with distinct reactivity and applications.
Uniqueness of 1-Octanol-d2: 1-Octanol-d2 is unique due to the presence of deuterium, which provides advantages in tracing and studying reaction mechanisms. The deuterium atoms make it particularly useful in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy, where the isotopic labeling helps in distinguishing between different molecular species .
属性
分子式 |
C8H18O |
|---|---|
分子量 |
132.24 g/mol |
IUPAC 名称 |
1,1-dideuteriooctan-1-ol |
InChI |
InChI=1S/C8H18O/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3/i8D2 |
InChI 键 |
KBPLFHHGFOOTCA-MGVXTIMCSA-N |
手性 SMILES |
[2H]C([2H])(CCCCCCC)O |
规范 SMILES |
CCCCCCCCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




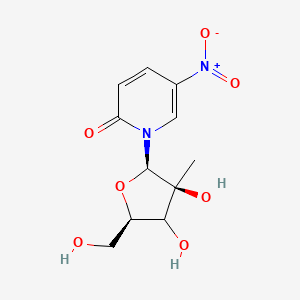

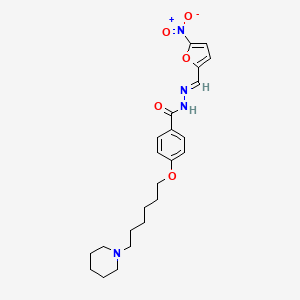
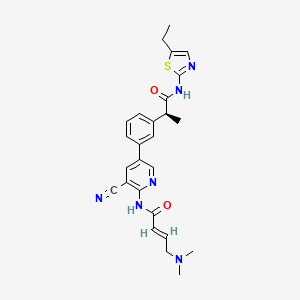
![1-[4-[2-Phenyl-5-(3,4,5-trimethoxybenzoyl)triazol-4-yl]piperazin-1-yl]ethanone](/img/structure/B12405200.png)
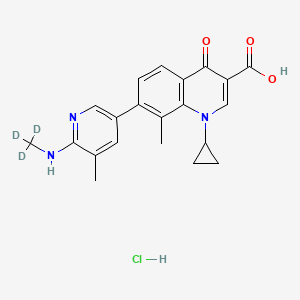
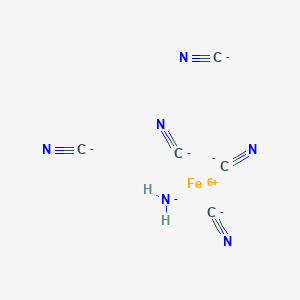
![sodium;4-[[4-(diethylamino)phenyl]-(4-diethylazaniumylidenecyclohexa-2,5-dien-1-ylidene)methyl]benzene-1,3-disulfonate](/img/structure/B12405219.png)

![trisodium;4-hydroxy-5-[(2-hydroxynaphthalen-1-yl)diazenyl]-3-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12405229.png)
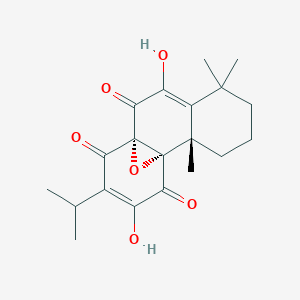
![[(2R,5R)-5-(6-aminopurin-9-yl)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolan-3-yl] 4-oxopentanoate](/img/structure/B12405242.png)
